molecular formula C21H14BrN3O5 B6137191 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B6137191
M. Wt: 468.3 g/mol
InChI Key: OQZZIYIZLMHEMQ-UHFFFAOYSA-N
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Description

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by reacting 2-aminophenol with 2-bromobenzaldehyde under acidic conditions.

    Acetylation: The benzoxazole derivative is then acetylated using acetic anhydride to introduce the acetamide group.

    Nitration: The final step involves the nitration of the phenoxy group using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, suitable solvents like dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted benzoxazole derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole core.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The benzoxazole core can interact with DNA, leading to potential anti-cancer effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular proteins, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
  • N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide

Uniqueness

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O5/c22-15-6-2-1-5-14(15)21-24-16-11-13(9-10-18(16)30-21)23-20(26)12-29-19-8-4-3-7-17(19)25(27)28/h1-11H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZZIYIZLMHEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=CC=C4[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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